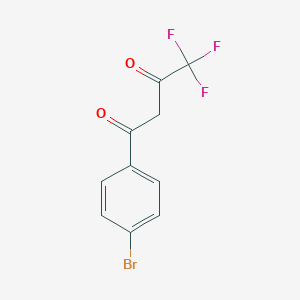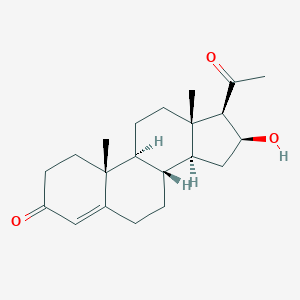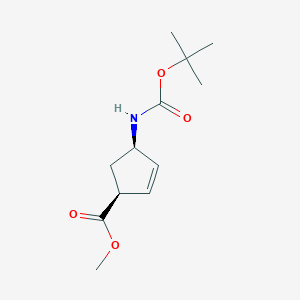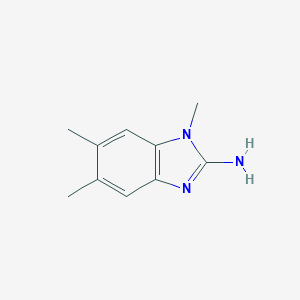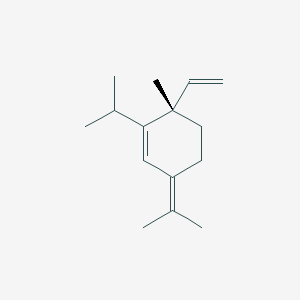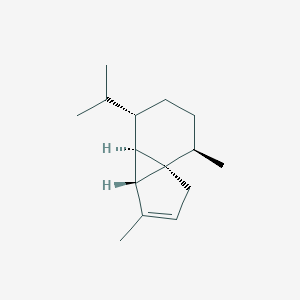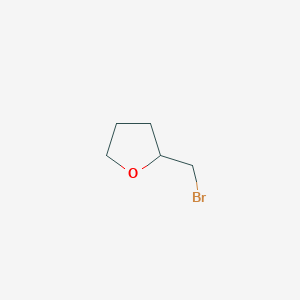
四氢呋喃甲基溴
描述
Tetrahydrofurfuryl bromide (THFB) is a chemical compound used in a variety of laboratory experiments and research applications. It is a colorless, crystalline solid with a boiling point of 266 °C and a melting point of 73 °C. It is an organobromide compound and is a derivative of furfural, which is derived from the dehydration of pentose sugars. This compound is used in a variety of laboratory applications, including organic synthesis, biochemical and physiological research, and the study of mechanisms of action.
科学研究应用
1. 合成与分析实验室应用
四氢呋喃甲基溴用于合成各种化学品。例如,它在从果糖合成 5-羟甲基糠醛 (HMF) 的过程中发挥作用,该过程在有机和分析实验室实验中很有价值。这种合成是通过在特定条件下使用四乙基溴化铵作为反应介质对果糖进行脱水来实现的 (Simeonov & Afonso,2013)。
2. 天然气水合物研究
四氢呋喃甲基溴在天然气水合物研究中具有重要用途。它通常与四正丁基溴化铵 (TBAB) 和四氢呋喃 (THF) 一起用作混合促进剂系统,以研究甲烷水合物的相稳定性条件 (Mech & Sangwai,2016)。这些研究对于理解天然气水合物在天然气储存和运输中的潜力至关重要。
3. 抑制水合物晶体生长
该化合物还被研究其抑制四氢呋喃水合物晶体生长的潜力。这一应用在化学工程领域尤为重要,在该领域中,控制晶体生长对于各种工业过程至关重要。四烷基溴化鏻盐(与四氢呋喃甲基溴有关)与四烷基溴化铵盐相比,作为抑制剂表现出优异的性能 (Kelland、Gausland 和 Tsunashima,2013)。
4. 有机合成中的催化
四氢呋喃甲基溴用于有机合成,作为催化剂或催化剂系统中的组分。例如,它参与了镍催化的芳基溴化物的脱卤化反应,展示了其在简化复杂有机反应中的用途 (Higginson 等人,2021)。
5. 在 CO2 捕获和分离中的应用
研究探索了相关化合物(如四正丁基溴化铵)在 CO2 捕获和分离中的应用,特别是从非常规天然气中。这一应用在环境管理和可持续能源生产方面具有重要意义 (Li 等人,2018)。
作用机制
Target of Action
Tetrahydrofurfuryl bromide is a chemical compound with the molecular formula C5H9BrO .
Mode of Action
It is synthesized from tetrahydrofurfuryl alcohol using phosphorus tribromide and pyridine . The compound’s interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Related compounds such as thiamine tetrahydrofurfuryl disulfide have been shown to influence glucose metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . .
安全和危害
未来方向
The global Tetrahydrofurfuryl bromide market is projected to witness significant growth during the forecast period of 2022-2028 . The increasing demand for THFB as a solvent in various industries such as coatings, adhesives, and pharmaceuticals is driving the market growth . The focus on eco-friendly and sustainable products is also expected to propel the market growth, as THFB is considered a green solvent .
Relevant Papers The preparation of tetrahydrofurfuryl bromide and its reaction with magnesium is discussed in a paper by Robert J. Robinson and Leonard Hart Smith . Another paper discusses the use of Tetrahydrofurfuryl bromide as a reactant .
属性
IUPAC Name |
2-(bromomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHILFSOWRNVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870857 | |
| Record name | Furan, 2-(bromomethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-30-9 | |
| Record name | 2-(Bromomethyl)tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2-(bromomethyl)tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrofurfuryl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2-(bromomethyl)tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-(bromomethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofurfuryl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Tetrahydrofurfuryl bromide in organic synthesis?
A1: Tetrahydrofurfuryl bromide serves as a versatile building block in organic synthesis. For instance, it can be reacted with n-butyllithium to produce Pent-4-yn-1-ol with high yield []. This transformation highlights its utility in constructing more complex molecules. Furthermore, it acts as a precursor to the corresponding Grignard reagent, which can be further employed in various synthetic transformations.
Q2: Has Tetrahydrofurfuryl bromide been used to study reaction mechanisms?
A2: Yes, researchers have utilized Tetrahydrofurfuryl bromide, specifically its enantiomerically enriched form, to investigate chiral induction during bromocyclization reactions []. By studying its interaction with specific glycoside substrates, they gained insights into the stereochemical outcome of these reactions and the factors influencing them.
Q3: Are there efficient synthetic routes available for the preparation of Tetrahydrofurfuryl bromide?
A3: Yes, a notable synthesis of Tetrahydrofurfuryl bromide involves reacting Tetrahydrofurfuryl alcohol with Bromine in the presence of Triphenylphosphine []. This method offers several advantages, including mild reaction conditions and high yields, making it suitable for laboratory-scale preparations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



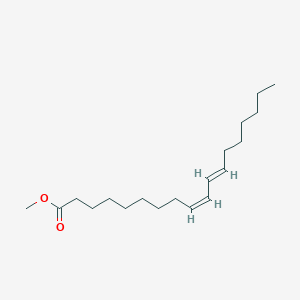
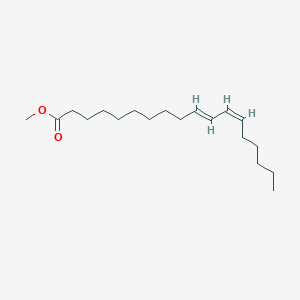
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
